molecular formula C7H8FNO B107172 3-Fluoro-4-methoxyaniline CAS No. 366-99-4

3-Fluoro-4-methoxyaniline

Cat. No. B107172
CAS RN: 366-99-4
M. Wt: 141.14 g/mol
InChI Key: LJWAPDSCYTZUJU-UHFFFAOYSA-N
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Patent
US04985449

Procedure details

[I] 2 g of 5% palladium carbon was added to a solution prepared by dissolving 10 g of 4-nitro-2-fluoroanisol in 150 ml of 1,4-dioxane, and the mixture was subjected to catalytic reduction under a hydrogen gas pressure of 4 kg/cm2 at room temperature for 30 minutes. After the completion of the reaction, palladium carbon was removed by filtration, and the solvent was distilled off under reduced pressure to obtain 8.6 g of 4-amino-2-fluoroanisol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([F:12])[CH:5]=1)([O-])=O>O1CCOCC1.[C].[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([F:12])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)OC)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
palladium carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.